molecular formula C8H9ClN2O2S B2512067 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride CAS No. 2551115-56-9

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

Cat. No.: B2512067
CAS No.: 2551115-56-9
M. Wt: 232.68
InChI Key: LACRRQFWFDDADD-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride is a benzothiazine derivative of significant interest in medicinal chemistry research. The benzothiazine core structure is a key scaffold in the development of novel pharmacologically active compounds. Specifically, research indicates that substituted 1,4-benzothiazine derivatives demonstrate considerable potential as potent analgesics. Studies on related compounds have shown that halogen-substituted 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides possess analgesic activity that is considerably superior to established anti-inflammatory drugs like meloxicam and piroxicam in model systems . The exploration of benzothiazine derivatives is part of a broader effort to develop non-opioid pain therapeutics that act through mechanisms such as the agonism of neuronal nicotinic acetylcholine receptors (nAChR), thereby avoiding the addictive properties associated with traditional opioids . As a nitro-substituted dihydrobenzothiazine, this compound serves as a valuable synthetic intermediate and building block for researchers constructing more complex molecules for biological evaluation, particularly in the search for new analgesic agents and the study of structure-activity relationships within this promising chemical class.

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRRQFWFDDADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride typically involves the nitration of 3,4-dihydro-2H-1,4-benzothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The hydrochloride salt is then prepared by neutralizing the nitro compound with hydrochloric acid and isolating the product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Reduction: The major product is 6-amino-3,4-dihydro-2H-1,4-benzothiazine.

    Substitution: Depending on the substituent, various derivatives of 3,4-dihydro-2H-1,4-benzothiazine can be formed.

Scientific Research Applications

The compound features a benzothiazine core, characterized by a nitrogen-containing heterocyclic ring. Its nitro group contributes to its biological activity.

Pharmacological Potential

  • Histamine H3 Receptor Antagonism
    • Research indicates that derivatives of benzothiazine compounds, including 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, exhibit significant antagonistic properties against the histamine H3 receptor. This receptor plays a crucial role in various central nervous system disorders, including cognitive impairment and depression . The compound's ability to modulate this receptor suggests potential for developing treatments for these conditions.
  • Antiproliferative Effects
    • Studies have shown that the compound can inhibit cellular proliferation similar to established chemotherapeutic agents like methotrexate. This suggests its potential utility in oncology as an adjunct treatment or alternative for certain cancers .
  • Neuroprotective Properties
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to inhibit monoamine oxidase and cholinesterase suggests it could help manage symptoms associated with Alzheimer's disease and other cognitive disorders .

Case Study 1: Histamine H3 Receptor Antagonism

A study examined the effects of various benzothiazine derivatives on H3 receptor activity. Compounds similar to 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride were found to significantly reduce symptoms in animal models of anxiety and depression, indicating their potential as therapeutic agents in psychiatric disorders .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that the compound inhibited the growth of several cancer cell lines. The antiproliferative effect was attributed to its action on specific signaling pathways involved in cell cycle regulation .

Synthesis and Characterization

The synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.

Comparison with Similar Compounds

Substituent Variations

  • 7-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine (C₁₅H₁₄ClNO₂S₂; MW 339.86): A sulfonyl group enhances electrophilicity, while the chloro substituent at position 7 may improve lipophilicity .
Compound Molecular Formula Molecular Weight Key Substituents
6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride C₈H₈N₂O₂S·HCl 232.68 -NO₂ (position 6), HCl
2,2-Dimethyl derivative C₁₀H₁₂N₂O₂S 224.28 -NO₂, -CH₃ (position 2)
7-Chloro-sulfonyl derivative C₁₅H₁₄ClNO₂S₂ 339.86 -Cl (position 7), -SO₂-C₆H₄-CH₃

Benzothiazine vs. Benzothiadiazine

  • Hydrochlorothiazide (C₇H₈ClN₃O₄S₂; MW 297.74): A benzothiadiazine derivative with a sulfonamide group and chlorine at position 6. Unlike 6-nitro-benzothiazine, it acts as a diuretic by inhibiting renal Na⁺/Cl⁻ cotransporters .

Comparison with Benzoxazine Derivatives

  • 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈N₂O₃; MW 180.16): Replacing sulfur with oxygen reduces electron-withdrawing effects, lowering melting point (117–119°C) compared to sulfur-containing analogs .
  • N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine : Acylation at the nitrogen improves stability but may reduce bioavailability due to increased molecular weight .
Property 6-Nitro-benzothiazine;HCl 6-Nitro-benzoxazine
Melting Point Not reported 117–119°C
Solubility (Water) High (HCl salt) Moderate
Electron-Withdrawing Group -NO₂ + S -NO₂ + O

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of the parent benzothiazine scaffold followed by hydrochlorination. Key steps include:

  • Nitration : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:2) .
  • Hydrochlorination : Treat the nitro intermediate with HCl gas in anhydrous diethyl ether, ensuring stoichiometric excess (1.2:1 molar ratio) to maximize salt formation .
  • Yield Optimization : Yields drop below 60% if temperature exceeds 10°C during nitration due to side-product formation (e.g., dinitro derivatives).

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodological Answer : Combine:

  • ¹H/¹³C NMR : Confirm the benzothiazine scaffold (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.1–3.5 ppm) and nitro group positioning .
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., unreacted starting material at m/z 195) .
  • XRD : Resolve crystal structure ambiguity; the hydrochloride salt typically forms monoclinic crystals (space group P2₁/c) .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability assays show:

  • pH 2–4 : Stable for >24 hrs (degradation <5%).
  • pH >7 : Rapid hydrolysis of the thiazine ring (t½ = 2 hrs at pH 9), detected via UV-Vis (λmax shift from 320 nm to 280 nm) .
  • Recommendation : Store in acidic buffers (pH 3–4) under inert gas to prevent oxidation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition : Test against serine/threonine kinases (IC50 via ADP-Glo™ assay) due to structural similarity to kinase inhibitors .
  • Cytotoxicity : Use MTT assays on HEK-293 cells (EC50 > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How can contradictory data on nitro group reactivity in synthetic pathways be resolved?

  • Methodological Answer : Contradictions arise from competing nitration sites (C6 vs. C7). Address via:

  • DFT Calculations : Simulate electrophilic aromatic substitution (B3LYP/6-31G*) to predict regioselectivity (C6 is favored by ΔG = -2.3 kcal/mol) .
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group positioning via 2D NMR (NOESY correlations confirm C6 substitution) .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with kinase domains (e.g., PDB 3POZ). The nitro group forms H-bonds with Lys89 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .

Q. How can factorial design optimize large-scale synthesis while minimizing impurities?

  • Methodological Answer : Apply a 2³ factorial design:

  • Variables : Temperature (5–15°C), acid ratio (HNO₃/H₂SO₄: 0.8–1.2), reaction time (2–4 hrs).
  • Response Surface Analysis : Identify optimal conditions (10°C, 1.0 acid ratio, 3 hrs) yielding 78% purity (HPLC) vs. 62% in baseline trials .

Q. What strategies integrate heterogeneous data (e.g., spectral, bioassay) to refine structure-activity relationships?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA on NMR (δ 3.1–3.5 ppm regions) and IC50 data to cluster active vs. inactive analogs .
  • Machine Learning : Train a Random Forest model on PubChem data (n=120 analogs) to predict bioactivity (AUC = 0.89) .

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